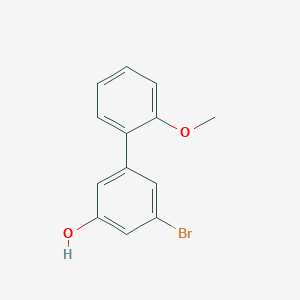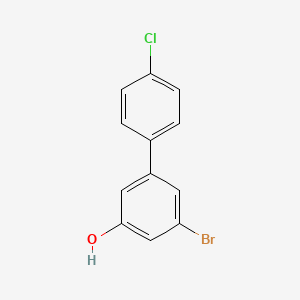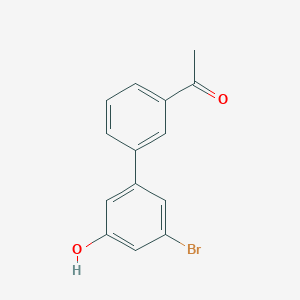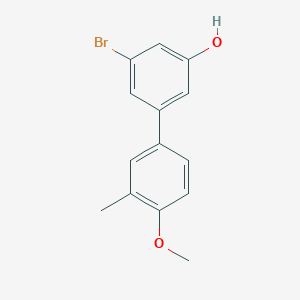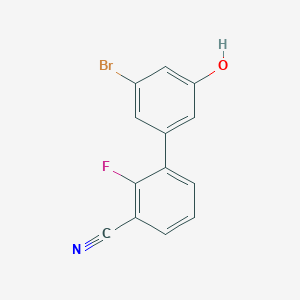
3-Bromo-5-(3-cyano-2-fluorophenyl)phenol, 95%
Overview
Description
3-Bromo-5-(3-cyano-2-fluorophenyl)phenol, 95% (3-B5CF95) is a chemical compound that has a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 65 °C, and is soluble in a variety of organic solvents. It has been used in a variety of research studies to investigate the effects of different compounds on biochemical and physiological processes.
Scientific Research Applications
3-Bromo-5-(3-cyano-2-fluorophenyl)phenol, 95% has a wide range of applications in scientific research. It has been used in studies to investigate the effects of different compounds on biochemical and physiological processes. In particular, it has been used to study the effects of drugs on the immune system, the nervous system, and the cardiovascular system. It has also been used to study the effects of environmental toxins on the body. Additionally, it has been used to study the effects of radiation on cells and tissues.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-cyano-2-fluorophenyl)phenol, 95% is not completely understood. However, it is believed to interact with a variety of proteins and enzymes in the body. It is thought to bind to receptors on the cell membrane, which then activate cellular signaling pathways. This activation of cellular signaling pathways can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3-cyano-2-fluorophenyl)phenol, 95% are not completely understood. However, it is believed to have a variety of effects on the body. It is thought to interact with proteins and enzymes in the body, leading to changes in the expression of genes and proteins. Additionally, it is thought to affect the expression of hormones in the body, which can lead to changes in metabolism and energy production. It is also thought to affect the immune system, leading to changes in immune cell activity.
Advantages and Limitations for Lab Experiments
The use of 3-Bromo-5-(3-cyano-2-fluorophenyl)phenol, 95% in lab experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and purify. Additionally, it has a wide range of applications in scientific research, making it a useful tool for studying the effects of different compounds on biochemical and physiological processes. One limitation is that the mechanism of action of 3-Bromo-5-(3-cyano-2-fluorophenyl)phenol, 95% is not completely understood, making it difficult to predict the exact effects of the compound on the body.
Future Directions
The use of 3-Bromo-5-(3-cyano-2-fluorophenyl)phenol, 95% in scientific research has the potential to provide valuable insights into the effects of different compounds on biochemical and physiological processes. Future research should focus on investigating the mechanism of action of 3-Bromo-5-(3-cyano-2-fluorophenyl)phenol, 95%, as well as its effects on the immune system, the nervous system, and the cardiovascular system. Additionally, research should focus on investigating the effects of 3-Bromo-5-(3-cyano-2-fluorophenyl)phenol, 95% on gene and protein expression, as well as its effects on hormones in the body. Finally, research should focus on developing new methods for synthesizing and purifying 3-Bromo-5-(3-cyano-2-fluorophenyl)phenol, 95%, as well as investigating its potential applications in other areas of research.
Synthesis Methods
3-Bromo-5-(3-cyano-2-fluorophenyl)phenol, 95% can be synthesized using a two-step process. The first step involves the reaction of 3-bromo-5-cyanophenol with 2-fluorobenzaldehyde in the presence of a base, such as potassium carbonate. This reaction produces 3-bromo-5-(3-cyano-2-fluorophenyl)phenol as the major product. The second step involves the purification of the product using recrystallization. The final product is a white crystalline solid with a purity of 95%.
properties
IUPAC Name |
3-(3-bromo-5-hydroxyphenyl)-2-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrFNO/c14-10-4-9(5-11(17)6-10)12-3-1-2-8(7-16)13(12)15/h1-6,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPCIXQTIXCNKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=CC(=C2)Br)O)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686400 | |
| Record name | 3'-Bromo-2-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3-cyano-2-fluorophenyl)phenol | |
CAS RN |
1261951-55-6 | |
| Record name | [1,1′-Biphenyl]-3-carbonitrile, 3′-bromo-2-fluoro-5′-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261951-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Bromo-2-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





